molecular formula C14H15N3O3S2 B2419704 Methyl (5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate CAS No. 1421499-28-6

Methyl (5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Cat. No. B2419704
CAS RN: 1421499-28-6
M. Wt: 337.41
InChI Key: UKZJTTZTKGLFTG-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Synthesis Analysis

The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can be obtained as a product from 2-thiophenecarboxaldehyde via metalation, and alkylation, followed by a series of reactions .


Physical And Chemical Properties Analysis

4-Methylthiophene-2-carbonyl chloride, a related compound, is a solid with a refractive index of 1.581 (lit.) and a density of 1.2873 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic Compound Synthesis : Research has focused on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which possess valuable biological activities. These compounds have been synthesized using both conventional chemical methods and modern microwave techniques, offering potential applications in medicinal chemistry due to their biological activities (Youssef, Azab, & Youssef, 2012).

  • Antimicrobial Evaluation : New pyrimidines and condensed pyrimidines have been synthesized and evaluated for their antimicrobial activity. The research highlights the potential of these compounds in developing new antibacterial and antifungal agents (Abdelghani, Said, Assy, & Hamid, 2017).

Chemical Properties and Applications

  • Anticonvulsant Activities : Studies on 7‐phenyl‐4,5,6,7‐tetrahydrothieno[3,2‐b]pyridine derivatives have shown promising anticonvulsant activities. This research may indicate potential applications of structurally similar compounds in neurological disorders treatment (Wang, Liu, Wang, Lei, Li, Wei, & Quan, 2019).

  • Antineoplastic Agents : The synthesis of bis(hydroxymethyl)-substituted heterocycles and their conversion to bis(methylcarbamate) derivatives have been studied for potential antineoplastic (anti-cancer) applications. However, the results indicated a lack of activity against murine P388 lymphocytic leukemia (Anderson & Jones, 1984).

Synthetic Pathways and Chemical Reactions

  • Directed Metalation and Cyclization : Research into the directed metalation of pyridinesulphonamides and the synthesis of pyridine-fused isothiazoles and 1,2-oxathioles demonstrates the complexity and versatility of synthetic pathways available for creating compounds with potential scientific applications (Alo, Familoni, Marsais, & Quéguiner, 1992).

  • Overoxidation in Electrochemistry : The study of polythiophenes' overoxidation in wet acetonitrile electrolytes explores the chemical transformations that these materials undergo under high potentials. This research could be relevant for understanding the stability and degradation pathways of similar organic compounds in various applications (Barsch & Beck, 1996).

Safety And Hazards

4-Methylthiophene-2-carbonyl chloride is classified as Skin Corr. 1B under hazard classifications . Its storage class code is 8A, which refers to combustible, corrosive hazardous materials .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name

methyl N-[5-(4-methylthiophene-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-8-5-10(21-7-8)12(18)17-4-3-9-11(6-17)22-13(15-9)16-14(19)20-2/h5,7H,3-4,6H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZJTTZTKGLFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

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